molecular formula C24H24ClN3O3 B4275600 2-(2H-1,3-BENZODIOXOL-5-YL)-7-CHLORO-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE

2-(2H-1,3-BENZODIOXOL-5-YL)-7-CHLORO-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE

Cat. No.: B4275600
M. Wt: 437.9 g/mol
InChI Key: GHQLJEZKJZDSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-1,3-BENZODIOXOL-5-YL)-7-CHLORO-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-7-CHLORO-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Quinoline Core Construction: The quinoline core is synthesized via Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Piperazine Ring Incorporation: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-BENZODIOXOL-5-YL)-7-CHLORO-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in polar solvents.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(2H-1,3-BENZODIOXOL-5-YL)-7-CHLORO-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-7-CHLORO-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors, modulating various biochemical pathways. The benzodioxole moiety and the piperazine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,3-BENZODIOXOL-5-YL)-7-CHLORO-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-yl)-7-chloro-8-methylquinolin-4-yl]-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3/c1-3-27-8-10-28(11-9-27)24(29)18-13-20(16-4-7-21-22(12-16)31-14-30-21)26-23-15(2)19(25)6-5-17(18)23/h4-7,12-13H,3,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQLJEZKJZDSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=NC3=C2C=CC(=C3C)Cl)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2H-1,3-BENZODIOXOL-5-YL)-7-CHLORO-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE
Reactant of Route 2
Reactant of Route 2
2-(2H-1,3-BENZODIOXOL-5-YL)-7-CHLORO-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(2H-1,3-BENZODIOXOL-5-YL)-7-CHLORO-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE
Reactant of Route 4
Reactant of Route 4
2-(2H-1,3-BENZODIOXOL-5-YL)-7-CHLORO-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE
Reactant of Route 5
Reactant of Route 5
2-(2H-1,3-BENZODIOXOL-5-YL)-7-CHLORO-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE
Reactant of Route 6
Reactant of Route 6
2-(2H-1,3-BENZODIOXOL-5-YL)-7-CHLORO-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYLQUINOLINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.